An In-depth Technical Guide to 8-Bromo-6-methylquinolin-3-amine: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 8-Bromo-6-methylquinolin-3-amine: A Versatile Scaffold for Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 8-Bromo-6-methylquinolin-3-amine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates computed properties with data from structurally related analogs to offer a robust resource for researchers.
Introduction and Strategic Importance
8-Bromo-6-methylquinolin-3-amine (CAS No. 1297654-72-8) belongs to the quinoline class of compounds, which are recognized as "privileged structures" in drug discovery. The quinoline core is a fundamental component of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The specific substitution pattern of this molecule—a bromine atom at the 8-position, a methyl group at the 6-position, and an amine at the 3-position—offers a unique combination of electronic and steric properties. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the amino group provides a key site for derivatization and interaction with biological targets.[3] The methyl group can influence the compound's lipophilicity and metabolic stability. These features make 8-Bromo-6-methylquinolin-3-amine a highly attractive starting point for the development of novel therapeutic agents.
Physicochemical and Computed Properties
Precise experimental physicochemical data for 8-Bromo-6-methylquinolin-3-amine is not extensively documented in publicly available literature. However, computational predictions and data from analogous compounds provide valuable insights into its characteristics.
| Property | Value/Prediction | Source |
| CAS Number | 1297654-72-8 | [4] |
| Molecular Formula | C₁₀H₉BrN₂ | [4] |
| Molecular Weight | 237.10 g/mol | [4] |
| Appearance | Predicted: Solid | Inferred from analogs[5] |
| XLogP3-AA | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 38.9 Ų | [4] |
| Canonical SMILES | CC1=CC2=CC(=CN=C2C(=C1)Br)N | [4] |
| InChI Key | YXTZCUZGTYITQR-UHFFFAOYSA-N | [4] |
Proposed Synthesis and Purification
Experimental Protocol: A Proposed Synthetic Route
This protocol is a hypothetical pathway and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of a suitable precursor
A potential starting point would be the synthesis of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone.
Step 2: Cyclization to form the quinoline ring
The substituted 2-aminoaryl carbonyl compound would then be condensed with a species providing the remaining atoms for the quinoline ring, followed by cyclization.
Step 3: Introduction of the 3-amino group
If not already present, the 3-amino group could be introduced via reduction of a corresponding 3-nitroquinoline derivative. The 3-nitroquinoline could be synthesized through nitration of the 8-bromo-6-methylquinoline core.
Purification
Purification of the final compound would likely involve standard techniques such as:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Column Chromatography: On silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to remove impurities.
Caption: Proposed workflow for the synthesis of 8-Bromo-6-methylquinolin-3-amine.
Analytical Characterization: Predicted Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 8-Bromo-6-methylquinolin-3-amine. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbon atom attached to the bromine (C-8) is expected to be deshielded.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the compound. A key feature will be the characteristic isotopic pattern (M, M+2) due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Potential Applications in Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[2] Substituted quinolinamines, in particular, have been investigated as anti-infective and anticancer agents.[3][8][9]
-
Anticancer Activity: Many quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2] The 8-Bromo-6-methylquinolin-3-amine scaffold could be a valuable starting point for developing novel kinase inhibitors.
-
Anti-infective Properties: The quinoline core is central to a major class of antibiotics.[3] Furthermore, substituted quinolinamines have shown promise as antimalarial and antileishmanial agents.[8][9] The specific substitution pattern of 8-Bromo-6-methylquinolin-3-amine may confer unique anti-infective properties.
Caption: Hypothetical mechanism of action for a derivative of 8-Bromo-6-methylquinolin-3-amine as a kinase inhibitor.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.
It is strongly recommended to consult the SDS for structurally similar compounds before handling.
Conclusion
8-Bromo-6-methylquinolin-3-amine represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block for the synthesis of novel compounds with a wide range of biological activities. While there is a current lack of extensive experimental data for this specific molecule, this guide provides a foundational understanding based on computational predictions and knowledge of analogous structures. Further research into the synthesis, characterization, and biological evaluation of 8-Bromo-6-methylquinolin-3-amine is highly warranted to unlock its full potential in the field of drug discovery and development.
References
- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 02:20 AM.
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- Fisher Scientific.
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- Echemi.
- Benchchem. Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.
- MedchemExpress.com.
- Guidechem. 6-Bromo-8-methylquinolin-3-amine 1297654-80-8 wiki.
- MilliporeSigma. 6-bromo-8-methylquinoline | 178396-31-1.
- Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
- Sigma-Aldrich. 8-bromo-6-fluoroquinolin-3-amine | 2092339-47-2.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ACS Omega.
- PubMed.
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